![molecular formula C11H21N B15071293 3-Methyl-2-azaspiro[5.5]undecane CAS No. 914223-81-7](/img/structure/B15071293.png)
3-Methyl-2-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework The spiro[55]undecane skeleton consists of two fused rings, one of which contains a nitrogen atom, making it a heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including cyclization and condensation, to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in materials science, particularly in developing new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-azaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: This compound contains two nitrogen atoms in the spirocyclic ring and has been studied for its biological activities.
Uniqueness
3-Methyl-2-azaspiro[5.5]undecane is unique due to the presence of a methyl group at the 3-position and a nitrogen atom in the spirocyclic ring. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.
Conclusion
3-Methyl-2-azaspiro[5
Eigenschaften
CAS-Nummer |
914223-81-7 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-methyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21N/c1-10-5-8-11(9-12-10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
SHUYYKLMALLRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CCCCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



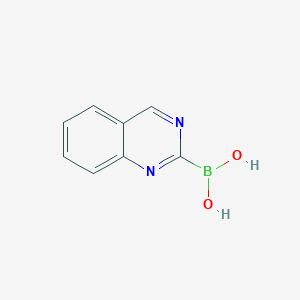
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
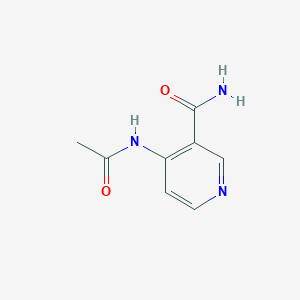
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
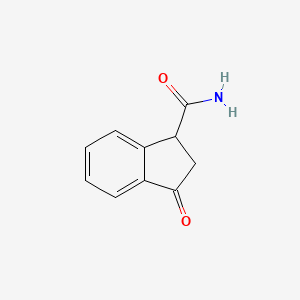
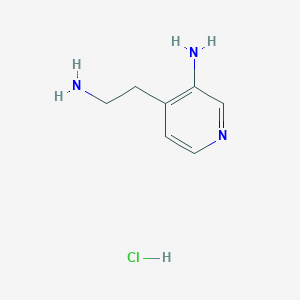
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
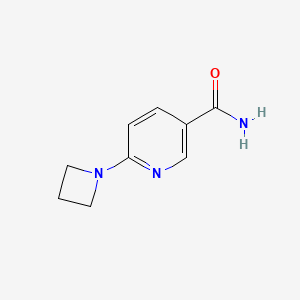
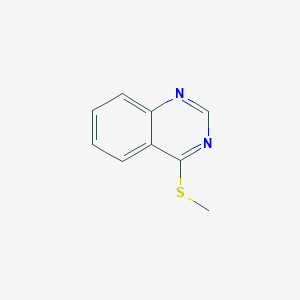
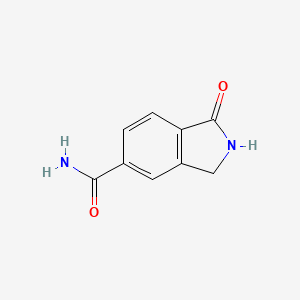
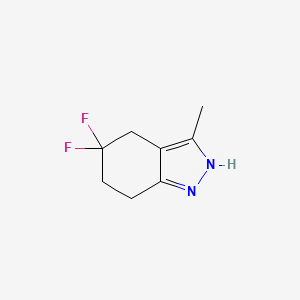
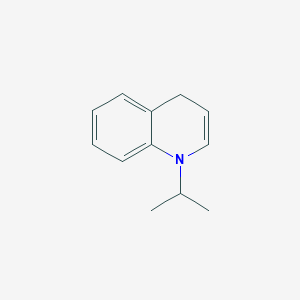
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
